molecular formula C8H9NO2 B1528843 4-(3-Furyl)-2-pyrrolidinone CAS No. 1367057-70-2

4-(3-Furyl)-2-pyrrolidinone

Cat. No. B1528843
CAS RN: 1367057-70-2
M. Wt: 151.16 g/mol
InChI Key: RPUZGVLQWJIHRZ-UHFFFAOYSA-N
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Description

4-(3-Furyl)-2-pyrrolidinone (also known as 4-furyl-2-pyrrolidinone or 4-FP) is an organic compound that has been studied for its potential applications in scientific research. 4-FP is a derivative of pyrrolidinone, a five-membered heterocyclic compound. It is a colorless liquid with a boiling point of 227°C and a melting point of -32°C. 4-FP has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-(3-Furyl)-2-pyrrolidinone: can be utilized in the synthesis of fluorinated pyridines, which are compounds with significant applications in medicinal chemistry. The introduction of fluorine atoms into pyridine rings can lead to the development of compounds with unique physical, chemical, and biological properties . These fluorinated structures are often less reactive than their non-fluorinated counterparts and can serve as potential imaging agents for various biological applications, including local radiotherapy of cancer .

Agricultural Chemical Research

The compound may find use in agricultural chemical research, where fluorine-containing substituents are incorporated into aromatic rings to create active ingredients for agricultural products. These modifications aim to improve the physical, biological, and environmental properties of the compounds .

Pharmaceutical Intermediates

In pharmaceutical research, 4-(3-Furyl)-2-pyrrolidinone could be a valuable intermediate. The presence of fluorine in pharmaceuticals is quite common, with a significant percentage of drugs containing fluorine atoms due to their enhanced stability and bioavailability .

Development of Fluorination Technology

The compound can contribute to the advancement of fluorination technology. With the increasing demand for fluorinated chemicals in various industries, the development of efficient and reliable methods for introducing fluorine atoms into organic molecules is crucial .

Flavor Chemistry

4-(3-Furyl)-2-pyrrolidinone: might be involved in flavor chemistry, particularly in the Maillard reaction (MR). MR is a natural process that improves the flavor of food during processing. The compound could potentially be used to produce flavor-enhancing peptides and other compounds that increase consumer preference and acceptability of processed foods .

Research on Heterocyclic Compounds

The structure of 4-(3-Furyl)-2-pyrrolidinone makes it an interesting candidate for research on heterocyclic compounds. Heterocycles are a fundamental class of organic compounds with wide-ranging applications in chemistry, biology, and materials science .

properties

IUPAC Name

4-(furan-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZGVLQWJIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Furyl)-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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